5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile
Overview
Description
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile is a compound of interest in scientific research due to its unique physical and chemical properties. It has a molecular formula of C14H18N4O and a molecular weight of 258.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound comprises of 14 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms contributes to the unique properties of this compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of similar structure have been used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 472.3±45.0 °C at 760 mmHg, and a flash point of 239.4±28.7 °C .Scientific Research Applications
Antiprotozoal Activity : This compound has been synthesized and evaluated for its activity against Trypanosoma b.rhodesiense and P. falciparum. Some derivatives have shown significant in vitro activity and were curative in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Antimycobacterial Agents : Benzonitrile/nicotinonitrile-based s-triazines synthesized using palladium-catalyzed C-C Suzuki coupling have been tested for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some compounds demonstrated significant antimycobacterial activity with low toxicity towards mammalian cells (Patel et al., 2014).
Regioselective Amination : A study demonstrated the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ (Delvare et al., 2011).
Multi-component Synthesis in Aqueous Medium : An efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives was developed by multi-component reaction using tetrabutyl ammonium bromide as a catalyst in an aqueous medium (Kurumurthy et al., 2015).
Antioxidant Evaluation : One-pot condensation followed by cyanoacetylation afforded nicotinonitriles, which were used as intermediates for synthesizing compounds with potential antioxidant properties (Gouda et al., 2016).
Anticancer Evaluation : New pyridine-3-carbonitrile derivatives were synthesized and evaluated for cytotoxicity against human breast cancer cell lines. Some compounds recorded low half-maximal inhibitory concentrations, showing potential against breast cancer cells (Mansour et al., 2021).
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-13(11(2)19)8-12(9-15)14(16-10)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRPAJWVZJSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCN(CC2)C)C#N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161151 | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303147-02-6 | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303147-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-6-methyl-2-(4-methyl-1-piperazinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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